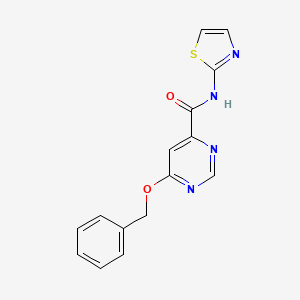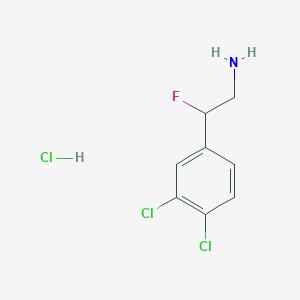
3-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C29H27NO7 and its molecular weight is 501.535. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of this compound is the NMDA receptors containing the GluN2C (formally NR2C) or GluN2D (formally NR2D) subunit . These receptors are tetrameric complexes that mediate excitatory synaptic transmission and play a significant role in various neurological disorders .
Mode of Action
The compound, also known as CIQ, acts as a subunit-selective potentiator of NMDA receptors containing the GluN2C or GluN2D subunit . It enhances receptor responses two-fold with an EC50 of 3 μm by increasing channel opening frequency without altering mean open time or EC50 values for glutamate or glycine . The actions of CIQ depend on a single residue in the m1 region (nR2D Thr592) and on the linker between the N-terminal domain and agonist binding domain .
Biochemical Pathways
The compound’s interaction with the NMDA receptors affects the excitatory synaptic transmission . This interaction could allow selective modification of circuit function in regions expressing nR2C/D subunits . .
Result of Action
The compound’s action results in the potentiation of native nR2D-containing NMDA receptor currents from subthalamic neurons . This potentiation could potentially modify neuronal function for therapeutic gain only in brain regions in which that subunit is expressed, minimizing side effects due to modulation of other NMDA receptors elsewhere .
生化学分析
Biochemical Properties
The compound is known to be a positive allosteric modulator of NR2C/NR2D subunit-containing NMDA receptors . It increases the channel opening frequency of these receptors by two-fold, with an EC50 of 2.7 and 2.8 μM, respectively . It does not alter the EC50 values for glutamate or glycine on channel opening .
Cellular Effects
In cellular contexts, 3-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one has been shown to potentiate native NR2D-containing NMDA receptor currents from subthalamic neurons . This suggests that it may have significant effects on cellular processes, particularly those involving NMDA receptor signaling .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with NR2C/NR2D subunit-containing NMDA receptors . It enhances receptor responses by increasing channel opening frequency . The actions of this compound depend on a single residue in the m1 region (NR2D Thr592) and on the linker between the N-terminal domain and agonist binding domain .
特性
IUPAC Name |
3-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27NO7/c1-33-20-8-10-21(11-9-20)36-17-24-22-16-27(35-3)26(34-2)15-18(22)12-13-30(24)28(31)23-14-19-6-4-5-7-25(19)37-29(23)32/h4-11,14-16,24H,12-13,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMBEBCSPLQCGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC5=CC=CC=C5OC4=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-methoxy-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide](/img/structure/B2478602.png)
![ethyl 2-(3-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2478605.png)
![7-[4-(2-Pyrimidinyl)piperazino]-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2478607.png)






![5-(tert-butyl)-3-(4-chlorophenyl)-N-isopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2478616.png)


![N-(2,5-dimethoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2478621.png)

